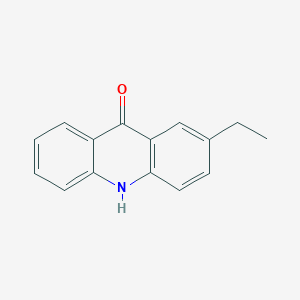![molecular formula C20H32O2 B14467774 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one CAS No. 70119-99-2](/img/structure/B14467774.png)
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one is a synthetic compound known for its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate phenolic compounds with alkylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: L-proline, trimethylaluminum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one involves its interaction with cannabinoid receptors in the body. As a synthetic cannabinoid receptor agonist, it binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction influences various molecular pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
CP-55,244: Another synthetic cannabinoid with a similar structure and function.
4-Hydroxy-4-methyl-2-pentanone: Known for its use as a solvent and in various chemical reactions.
Uniqueness
Its ability to act as a synthetic cannabinoid receptor agonist makes it particularly valuable in both research and industrial contexts .
Propiedades
Número CAS |
70119-99-2 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]pentan-2-one |
InChI |
InChI=1S/C20H32O2/c1-6-7-8-9-12-20(4,5)17-10-11-18(19(22)14-17)15(2)13-16(3)21/h10-11,14-15,22H,6-9,12-13H2,1-5H3 |
Clave InChI |
JQIAORWQFCIUDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C(C)CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


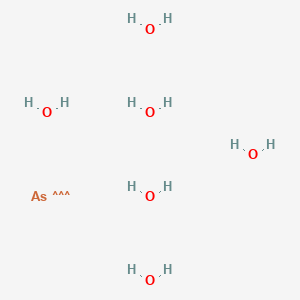

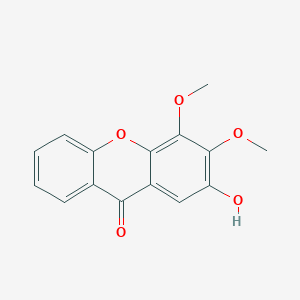

![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
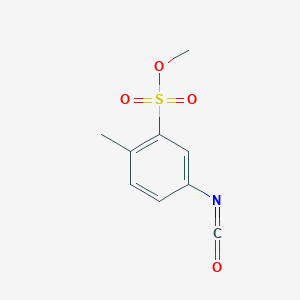
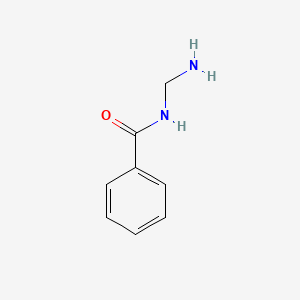
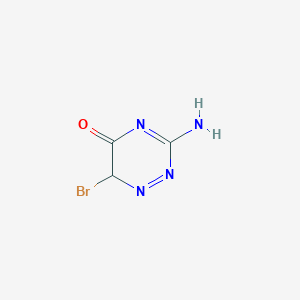
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
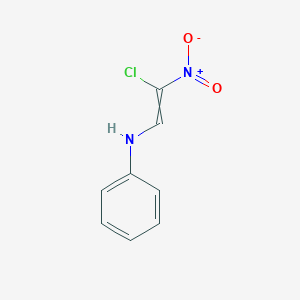
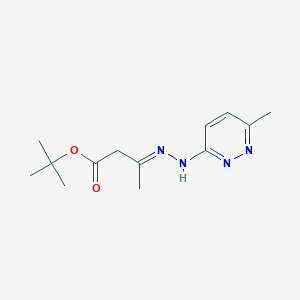
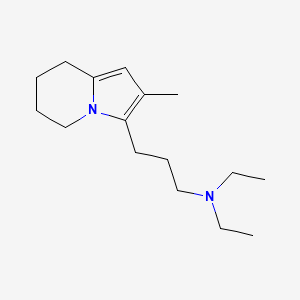
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
